Sodium acetylcyanamide

Description

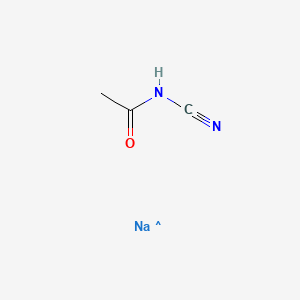

Sodium acetylcyanamide (CAS RN: 84946-07-6), also known as acetylcyanamide sodium salt, is a chemical compound with the molecular formula C₃H₃N₂NaO . It is synthesized as a major metabolite of cyanamide (H₂NCN), a compound used therapeutically as an alcohol deterrent agent due to its inhibition of aldehyde dehydrogenase (AlDH) . This compound serves as an intermediate in the production of pharmaceuticals, agrochemicals, and technical products .

Properties

Molecular Formula |

C3H4N2NaO |

|---|---|

Molecular Weight |

107.07 g/mol |

InChI |

InChI=1S/C3H4N2O.Na/c1-3(6)5-2-4;/h1H3,(H,5,6); |

InChI Key |

ZALAYWWBSLYBHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC#N.[Na] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Metabolic Role

Studies in rats, rabbits, dogs, and humans demonstrate that 40–45% of orally administered cyanamide is excreted as sodium acetylcyanamide in urine, indicating acetylation as the primary metabolic pathway . Hepatic N-acetyltransferase catalyzes the transfer of acetyl groups from acetyl-CoA to cyanamide, forming this compound .

Comparison with Similar Compounds

Cyanamide (H₂NCN)

Molecular Formula : H₂NCN

Molecular Weight : 42.04 g/mol

Applications :

Metabolism :

Toxicity :

- Acute exposure can cause hypotension, tachycardia, and metabolic acidosis .

- Dermal absorption contributes significantly to systemic exposure, with 7.7% of topically applied cyanamide excreted as this compound .

Key Difference :

Cyanamide is pharmacologically active but metabolically unstable, whereas this compound is a detoxified metabolite with industrial utility.

Sodium Dicyanamide (NaN(CN)₂)

Molecular Formula : NaN(CN)₂

Molecular Weight : 89.03 g/mol

Applications :

Chemical Properties :

- Contains two cyano groups bonded to a central nitrogen atom, contrasting with this compound’s acetyl-cyano structure .

- Higher thermal stability but may release cyanide under extreme conditions.

Toxicity :

- Limited data in provided evidence, but dicyanamide salts generally pose risks of cyanide release upon decomposition.

Regulatory Status :

2-Cyano-2-cyclohexylideneacetamide

Molecular Formula : C₉H₁₀N₂O

Molecular Weight : 162.20 g/mol

Applications :

Chemical Behavior :

- Undergoes photochemical rearrangements to form oxadiazoles and oximes, similar to this compound’s photodegradation pathways .

Key Difference :

The cyclohexylidene group enhances lipophilicity, altering bioavailability compared to this compound’s hydrophilic nature.

Data Table: Comparative Analysis of this compound and Related Compounds

Research Findings and Implications

- Metabolic Detoxification : this compound’s formation from cyanamide highlights its role in reducing cyanamide’s toxicity, making it a biomarker for occupational exposure monitoring .

- Regulatory Considerations: this compound is notified in the EU, US, and China, whereas cyanamide and sodium dicyanamide face stricter controls due to toxicity risks .

Q & A

Q. What validated analytical methods are recommended for quantifying sodium acetylcyanamide in biological samples (e.g., urine) with high sensitivity?

A robust approach involves ion chromatography coupled with UV detection and column-switching techniques. This method achieves a quantification limit of <10 μg/L, with mean recovery rates of 96.1% (spiked at 20 μg/L) and relative standard deviations <4%. Validation should include spike-and-recovery tests and reproducibility assessments across multiple runs to ensure accuracy in low-concentration matrices .

Q. How should researchers design oral and dermal exposure studies to assess this compound bioavailability in mammalian models?

For oral studies, administer doses such as 10 mg/kg in rats or 0.25 mg/kg in humans, followed by timed urine collection over 24–48 hours. For dermal absorption, apply the compound to a defined skin surface area (e.g., 32 cm² in humans) over 6 hours, then quantify urinary excretion. Normalize results to administered dose and account for residual skin contamination .

Q. What are the primary metabolic pathways of cyanamide derivatives, and how does this compound excretion differ between species?

this compound is the major urinary metabolite of hydrogen cyanamide in both rats (45.6% excretion after oral dosing) and humans (40% excretion). However, interspecies variability in cytochrome P450 activity and renal clearance rates must be considered when extrapolating metabolic kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro cyanide generation from cyanamide and in vivo acetylcyanamide excretion data?

In vitro studies often report cyanamide → cyanide conversion via peroxidase-mediated pathways, whereas in vivo models prioritize acetylation. To reconcile these, conduct parallel in vitro/in vivo experiments under matched pH, enzyme concentrations, and redox conditions. Use isotopic tracing (e.g., ¹⁴C-cyanamide) to quantify competing metabolic fates .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies with non-linear excretion kinetics?

Employ mixed-effects models to account for inter-individual variability in absorption and metabolism. For dermal studies with low excretion rates (e.g., 7.7% bioavailability in humans), use Monte Carlo simulations to estimate confidence intervals and identify outlier-driven biases .

Q. How should researchers optimize chromatographic parameters to distinguish this compound from structurally similar metabolites (e.g., cyanamide or thiourea derivatives)?

Adjust mobile phase composition (e.g., NaOH/NaAc gradients) and column temperature to enhance peak resolution. Validate specificity via mass spectrometry cross-reactivity assays and spiked matrix samples. Report retention times, capacity factors (k'), and selectivity (α) values for critical analyte pairs .

Methodological Challenges and Solutions

Q. What strategies mitigate matrix interference when analyzing this compound in complex biological fluids?

- Sample Prep: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove proteins and lipids.

- Internal Standards: Deuterated acetylcyanamide (d₃- or d₆-labeled) corrects for ion suppression/enhancement in LC-MS/MS.

- Quality Controls: Include blank urine samples, low/high concentration QCs, and proficiency testing materials in each batch .

Q. How can researchers standardize reporting of this compound data to enhance cross-study comparability?

Q. What gaps exist in understanding the long-term toxicokinetics of this compound, particularly regarding tissue-specific bioaccumulation?

Current studies focus on urinary excretion, but tissue distribution (e.g., liver, kidney) remains uncharacterized. Future work should employ autoradiography or LC-MS/MS tissue mapping in chronic exposure models, paired with genomic analyses of acetylation pathway polymorphisms .

Q. How can computational models improve risk assessment for this compound in heterogeneous populations?

Develop physiologically based pharmacokinetic (PBPK) models integrating age, sex, and genetic factors (e.g., NAT2 acetylator status). Calibrate models using existing excretion data and validate against novel in silico/in vitro toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.